(2R)-1-(cyclopentylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(cyclopentylamino)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentyl group attached to an amino group, which is further connected to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(cyclopentylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available cyclopentylamine and a suitable chiral precursor for the propanol moiety.
Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the correct stereochemistry of the product. Common reagents may include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(cyclopentylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketone derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-(cyclopentylamino)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(cyclopentylamino)propan-2-ol: The enantiomer of the compound, which may have different biological activity.
Cyclopentylamine: A simpler analog without the propanol moiety.
1-(cyclopentylamino)ethanol: A similar compound with a shorter carbon chain.
Uniqueness
(2R)-1-(cyclopentylamino)propan-2-ol is unique due to its specific chiral configuration and the presence of both cyclopentyl and propanol groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2R)-1-(cyclopentylamino)propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-9-8-4-2-3-5-8/h7-10H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
XKAQGCQFXBFNLI-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CNC1CCCC1)O |
Canonical SMILES |
CC(CNC1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.